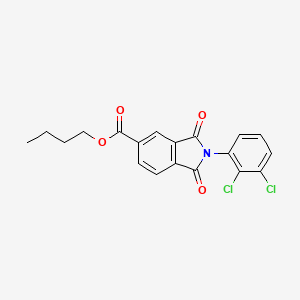
butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and is commonly used in electrophysiology and cell biology research. In
Mecanismo De Acción
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate selectively inhibits VRACs by blocking the anion conductance of the channel without affecting other ion channels. The mechanism of action of this compound involves binding to the channel pore and blocking the anion flux through the channel. This compound has been shown to inhibit VRACs in various cell types, including cancer cells, neurons, and cardiomyocytes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurons, this compound has been shown to protect against ischemia-reperfusion injury and promote neuronal survival. In cardiomyocytes, this compound has been shown to protect against ischemia-reperfusion injury and reduce infarct size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several advantages for lab experiments, including its selectivity for VRACs, its ability to inhibit VRACs in a dose-dependent manner, and its wide range of applications in different cell types and physiological processes. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential direction is to explore the role of VRACs in cancer metastasis and the potential therapeutic applications of this compound in cancer treatment. Another potential direction is to investigate the role of VRACs in neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential neuroprotective effects of this compound. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for in vivo studies.
Aplicaciones Científicas De Investigación
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been widely used in scientific research as a selective inhibitor of VRACs. VRACs are transmembrane proteins that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. This compound has been shown to inhibit VRACs in a dose-dependent manner and has been used to study the role of VRACs in various physiological and pathological processes, including cancer, inflammation, and ischemia-reperfusion injury.
Propiedades
IUPAC Name |
butyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-2-3-9-26-19(25)11-7-8-12-13(10-11)18(24)22(17(12)23)15-6-4-5-14(20)16(15)21/h4-8,10H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWCWPDSNGATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4678450.png)
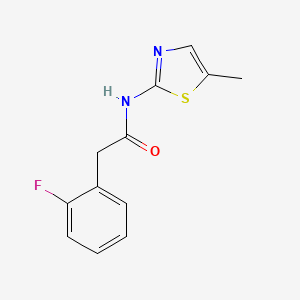

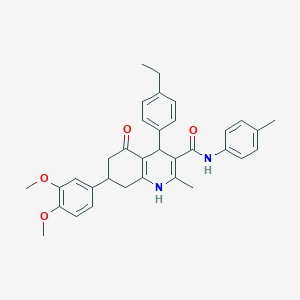
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4678486.png)
![methyl 2-[(2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4678493.png)
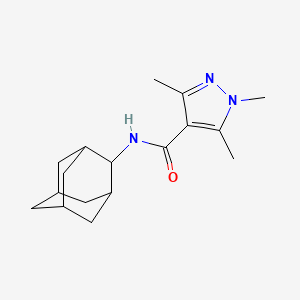
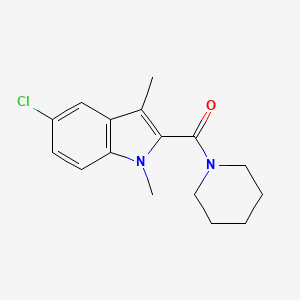
![N-[4-(4-morpholinyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4678512.png)
![N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4678534.png)


